4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid

Catalog No.
S2850787
CAS No.
1096900-75-2
M.F
C10H12N2O4
M. Wt
224.216
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid

CAS Number

1096900-75-2

Product Name

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid

IUPAC Name

4-amino-3-[2-(methylamino)-2-oxoethoxy]benzoic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.216

InChI

InChI=1S/C10H12N2O4/c1-12-9(13)5-16-8-4-6(10(14)15)2-3-7(8)11/h2-4H,5,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

RWIULJUUTVUQEV-UHFFFAOYSA-N

SMILES

CNC(=O)COC1=C(C=CC(=C1)C(=O)O)N

Solubility

not available

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid is an organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and a methylcarbamoyl moiety attached to a benzoic acid framework. Its molecular formula is C₁₁H₁₃N₃O₄, and it has a molecular weight of approximately 224.22 g/mol. The compound appears as a white to light yellow powder and is soluble in polar solvents such as methanol .

Typical of amino acids and amides. Notable reactions include:

  • Acylation: The amino group can undergo acylation, leading to the formation of amides.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic substitutions: The methoxy group can be replaced under certain conditions, allowing for further functionalization.

These reactions make 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid a versatile intermediate in organic synthesis.

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid exhibits significant biological activity. It has been studied for its potential as a non-steroidal anti-inflammatory drug (NSAID), showing efficacy in reducing inflammation and pain. Additionally, it acts as a buffering agent in biological systems, maintaining pH levels in cell cultures .

The synthesis of 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid typically involves the following steps:

  • Starting Materials: Begin with 4-amino-3-methoxybenzoic acid.
  • Methylcarbamoylation: React the starting material with methyl isocyanate to introduce the methylcarbamoyl group.
  • Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

This method allows for the efficient production of the compound while minimizing by-products.

4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid finds applications in various fields:

  • Pharmaceuticals: Utilized as an active ingredient in formulations aimed at treating inflammation and pain.
  • Biotechnology: Serves as a buffering agent in cell culture media, maintaining optimal pH for cellular activities .
  • Research: Employed in studies exploring new therapeutic agents and their mechanisms of action.

Studies on the interactions of 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid with biological systems reveal its role in modulating enzymatic activities and influencing metabolic pathways. Its interactions with proteins involved in inflammatory responses have been particularly noted, showcasing its potential therapeutic benefits.

Several compounds share structural similarities with 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Amino-3-methoxybenzoic acidC₈H₉NO₃Lacks methylcarbamoyl group; simpler structure
4-Amino-3-(methylamino)benzoic acidC₈H₁₀N₂O₂Contains an additional amine group; more basic
4-Amino-2-(2,6-dioxopiperidine-3-yl)isoindolineC₁₃H₁₅N₃O₃More complex structure; different pharmacological profile

The unique combination of functional groups in 4-amino-3-[(methylcarbamoyl)methoxy]benzoic acid contributes to its distinct biological activities and applications compared to these similar compounds.

XLogP3

0.1

Dates

Modify: 2024-04-14

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